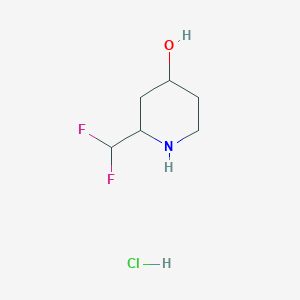
2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a hydroxyl group, and it exists as a mixture of diastereomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents to transfer the CF2H group to the desired position on the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethyl)piperidin-4-ol hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a valuable tool in studying biological processes and developing new drugs.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The piperidine ring structure also plays a crucial role in the compound’s biological activity by facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Difluoromethyl)piperidin-4-ol hydrochloride stands out due to its unique combination of a difluoromethyl group and a hydroxyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(Difluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit different pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClF2N |
| Molecular Weight | 195.61 g/mol |
| IUPAC Name | 2-(difluoromethyl)piperidin-4-ol hydrochloride |
| Canonical SMILES | C1CC(NC(C1)C(F)F)O.Cl |
The biological activity of 2-(difluoromethyl)piperidin-4-ol hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and interact with target sites.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that piperidine derivatives can possess antibacterial properties. Compounds similar to 2-(difluoromethyl)piperidin-4-ol have shown efficacy against Gram-positive bacteria, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
- CNS Activity: Piperidine derivatives are often explored for their neuropharmacological effects. Some studies have indicated potential in treating conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Anticancer Properties: There is emerging evidence that piperidine compounds may induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro .
Case Studies and Research Findings
-
Antibacterial Studies:
- A study evaluated the antibacterial activity of piperidine derivatives against various bacterial strains. The results indicated that compounds with similar structures to 2-(difluoromethyl)piperidin-4-ol exhibited significant bactericidal effects at low concentrations, comparable to standard antibiotics .
- Neuropharmacological Effects:
- Cancer Cell Cytotoxicity:
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
2-(difluoromethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h4-6,9-10H,1-3H2;1H |
InChI Key |
LXBVPDAYYWGZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















